N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that features a benzothiophene ring, a chlorophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The propan-2-yl group is then introduced via alkylation reactions. The final step involves the sulfonamide formation, which is typically carried out using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the use of automated systems for the sulfonamide formation.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to its analogs with different substituents. This can result in improved potency and selectivity in its biological applications .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXYUSIEGZUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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